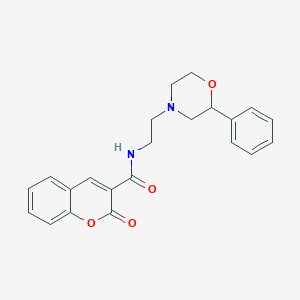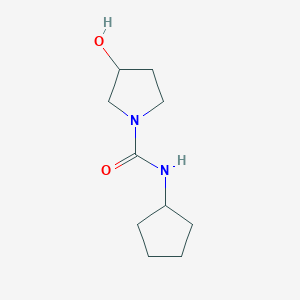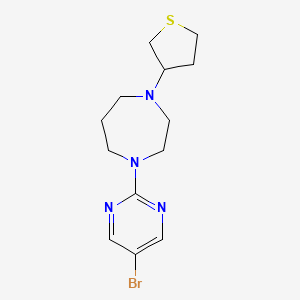
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, and
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and the formation of amyloid beta plaques.
Biochemical and Physiological Effects:
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and the formation of amyloid beta plaques. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be further studied and evaluated.
Direcciones Futuras
There are several future directions for research on 1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane. One direction is to further study its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its potential toxicity and evaluate its safety for use in humans. Additionally, further studies are needed to understand its mechanism of action and to develop more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane involves a series of chemical reactions. The starting materials for the synthesis are 5-bromopyrimidine-2-carboxylic acid and 3-chlorothiophene-2-carboxaldehyde. The reaction involves the conversion of 5-bromopyrimidine-2-carboxylic acid to its corresponding acid chloride, which then reacts with 3-chlorothiophene-2-carboxaldehyde to form the intermediate product. This intermediate product is then converted to the final product by reacting it with 1,4-diaminobutane.
Aplicaciones Científicas De Investigación
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has shown potential applications in medicinal chemistry. It has been studied for its anticancer properties, and in vitro studies have shown that it inhibits the growth of cancer cells. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZCVODBOUUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)
![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)

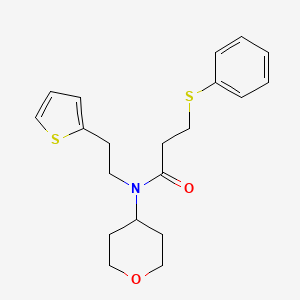
![N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2543941.png)
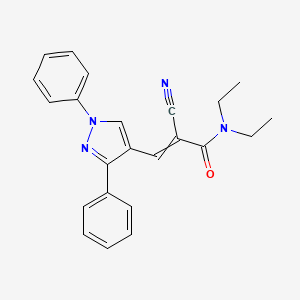
![4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2543943.png)
![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2543944.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2543945.png)
![Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate](/img/structure/B2543948.png)
![(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2543949.png)
